2-nitro-6,7,8,9-tetrahydro-4H-thieno[3,2-b]azocin-5-one
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Overview
Description
2-nitro-6,7,8,9-tetrahydro-4H-thieno[3,2-b]azocin-5-one is a heterocyclic compound that features a thienoazocinone core structure. This compound is part of the broader class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry and material science . Thiophene derivatives have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinase inhibiting, and anti-cancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-6,7,8,9-tetrahydro-4H-thieno[3,2-b]azocin-5-one typically involves the heterocyclization of various substrates. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods often involve the condensation of sulfur-containing reagents with carbonyl compounds under specific reaction conditions.
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often employs large-scale condensation reactions. These reactions are optimized for high yield and purity, utilizing advanced techniques such as continuous flow synthesis and automated reactors to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-nitro-6,7,8,9-tetrahydro-4H-thieno[3,2-b]azocin-5-one undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophilic reagents (e.g., amines, thiols), electrophilic reagents (e.g., halogens).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
2-nitro-6,7,8,9-tetrahydro-4H-thieno[3,2-b]azocin-5-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anti-psychotic effects.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-nitro-6,7,8,9-tetrahydro-4H-thieno[3,2-b]azocin-5-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . Its anticancer properties may involve the inhibition of kinases or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.
Tiquizium Bromide: A thiophene derivative used as an antispasmodic.
Timepidium Bromide: Another thiophene-based antispasmodic.
Dorzolamide: A thiophene-containing drug used to treat glaucoma.
Tioconazole: An antifungal agent with a thiophene core.
Citizolam: A thiophene-based anxiolytic.
Sertaconazole Nitrate: An antifungal agent with a thiophene nucleus.
Benocyclidine: A thiophene derivative with potential use as an anesthetic.
Uniqueness
2-nitro-6,7,8,9-tetrahydro-4H-thieno[3,2-b]azocin-5-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its nitro group and azocinone ring system differentiate it from other thiophene derivatives, potentially leading to unique therapeutic applications and mechanisms of action .
Properties
IUPAC Name |
2-nitro-6,7,8,9-tetrahydro-4H-thieno[3,2-b]azocin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3S/c12-8-4-2-1-3-7-6(10-8)5-9(15-7)11(13)14/h5H,1-4H2,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLYGKRESJGRCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)NC2=C(C1)SC(=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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